Methyl(thiophen-2-yl)borinic acid
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Overview
Description
Methyl(thiophen-2-yl)borinic acid is an organoboron compound that features a boron atom bonded to a methyl group and a thiophen-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(thiophen-2-yl)borinic acid typically involves the reaction of thiophene derivatives with boron reagents. One common method is the hydroboration of thiophene with borane reagents, followed by oxidation to yield the borinic acid . Another approach involves the direct borylation of thiophene using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl(thiophen-2-yl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The thiophen-2-yl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
Oxidation: Boronic acids and boronates.
Reduction: Boranes.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Methyl(thiophen-2-yl)borinic acid has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid: Similar structure but lacks the methyl group.
Phenylboronic acid: Contains a phenyl group instead of a thiophen-2-yl group.
Methylboronic acid: Contains a methyl group but lacks the thiophen-2-yl group.
Uniqueness
Methyl(thiophen-2-yl)borinic acid is unique due to the presence of both a methyl group and a thiophen-2-yl group, which provides distinct reactivity and selectivity in chemical reactions . This combination makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
718642-31-0 |
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Molecular Formula |
C5H7BOS |
Molecular Weight |
125.99 g/mol |
IUPAC Name |
methyl(thiophen-2-yl)borinic acid |
InChI |
InChI=1S/C5H7BOS/c1-6(7)5-3-2-4-8-5/h2-4,7H,1H3 |
InChI Key |
KSZMWFBEOLJLBB-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(C1=CC=CS1)O |
Origin of Product |
United States |
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